Potassium (acetoxymethyl)trifluoroborate
Overview
Description
Potassium (acetoxymethyl)trifluoroborate is a chemical compound with the molecular formula C3H5BF3KO2 and a molecular weight of 179.97 . It appears as a white to almost white powder or crystal .
Synthesis Analysis
Potassium trifluoroborates, including this compound, can be prepared through nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates . This involves an in situ reaction of n-BuLi with dibromo- and diiodomethane, respectively, in the presence of trialkyl borates, followed by treatment with KHF2 .Chemical Reactions Analysis
Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . They are often used in Suzuki–Miyaura-type reactions . The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It should be stored under inert gas and is sensitive to moisture .Scientific Research Applications
Synthesis and Characterization
Potassium (acetoxymethyl)trifluoroborate and related compounds have been synthesized and characterized in various studies. For instance, Potassium-bis(trifluoromethyl)amino trifluoroborate was prepared and characterized using NMR and IR spectra, indicating its stability and potential for further applications (Pawelke, 1988).
Applications in Organic Synthesis
- Cross-Coupling Reactions: These compounds have been widely used in cross-coupling reactions, such as the Suzuki-Miyaura reaction. For example, potassium Boc-protected aminomethyltrifluoroborate was successfully synthesized and used in Suzuki-Miyaura cross-coupling reactions with aryl and hetaryl chlorides (Molander & Shin, 2011).
- Oxidation of Hydroxyl Groups: Potassium organotrifluoroborates containing hydroxyl groups have been prepared and oxidized, demonstrating their utility in organic synthesis (Molander & Petrillo, 2006).
Advanced Chemical Reactions
- Metalation of Aryl Bromides: Aryl bromides bearing a potassium trifluoroborate moiety have been subjected to lithium-halogen exchange, providing a pathway for the synthesis of various organic compounds (Molander & Ellis, 2006).
- Ring-Opening of Epoxides: Potassium trifluoroborates have been used for the ring-opening of epoxides under metal-free conditions, showcasing their versatility in organic transformations (Roscales & Csákÿ, 2014).
Potential in Pharmaceutical Research
Although specific to potassium thiophene-3-trifluoroborate, a related compound, there's evidence of pharmacological potential. For example, potassium thiophene-3-trifluoroborate was investigated for its pharmacological properties, including antinociceptive effects (Oliveira et al., 2009). This suggests a potential area of exploration for this compound in pharmaceutical research.
Safety and Hazards
Potassium (acetoxymethyl)trifluoroborate can cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
Potassium trifluoroborates, including Potassium (acetoxymethyl)trifluoroborate, are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . These properties make them promising candidates for future research and applications in various chemical reactions.
Mechanism of Action
Target of Action
Potassium (acetoxymethyl)trifluoroborate is an organometallic compound that primarily targets nucleophiles . Nucleophiles are species that donate an electron pair to an electrophile to form a chemical bond in a reaction .
Mode of Action
This compound reacts with nucleophiles to form an organometallic complex . This interaction results in the formation of new chemical bonds, enabling the synthesis of a variety of organic compounds .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize organic compounds . The downstream effects of this pathway include the formation of carbon-carbon bonds, which are fundamental in the synthesis of many organic compounds .
Pharmacokinetics
It’s known that the compound is stable under moisture and air, which suggests it may have good bioavailability
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known to be moisture- and air-stable, and remarkably compliant with strong oxidative conditions . This suggests that it can maintain its efficacy and stability in a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
Potassium (acetoxymethyl)trifluoroborate plays a significant role in biochemical reactions, particularly in the synthesis of organic compounds. It interacts with various enzymes, proteins, and other biomolecules through its ability to form organometallic complexes. For instance, it can undergo cross-coupling reactions with chlorides or organolithium reagents, facilitated by enzymes that catalyze such reactions . The nature of these interactions often involves the formation of stable intermediates that can further react to yield desired products.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with nucleophiles within the cell can lead to changes in the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it can affect cell signaling pathways by interacting with proteins and enzymes that play key roles in these processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and proteins, leading to enzyme inhibition or activation. For instance, the compound can inhibit enzymes involved in metabolic pathways, resulting in changes in gene expression and cellular function . Additionally, it can activate certain proteins by forming stable complexes, thereby influencing various biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical effects . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to alter cellular function over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, toxic or adverse effects may be observed, including enzyme inhibition, disruption of cellular processes, and potential toxicity . Threshold effects are often noted, where a specific dosage range produces optimal results without adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of enzymes involved in key biochemical reactions. For example, the compound may interact with enzymes that catalyze the synthesis of organic molecules, thereby affecting metabolite levels and overall metabolic activity . These interactions are crucial for understanding the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. For instance, transporters may actively transport the compound across cell membranes, while binding proteins may sequester it in particular regions of the cell . This distribution is essential for its biochemical activity and effects.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression . Understanding its subcellular localization is crucial for elucidating its biochemical mechanisms.
Properties
IUPAC Name |
potassium;acetyloxymethyl(trifluoro)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BF3O2.K/c1-3(8)9-2-4(5,6)7;/h2H2,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJAGVAZVCBBFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](COC(=O)C)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BF3KO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910251-35-3 | |
Record name | Potassium (Acetoxymethyl)trifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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